2-(Chloroacetyl)-3(2H)-isothiazolone
Overview
Description
2-(Chloroacetyl)-3(2H)-isothiazolone is a chemical compound known for its antimicrobial properties. It is a member of the isothiazolone family, which is widely used in various industrial applications due to its effectiveness in controlling microbial growth. This compound is particularly valued for its stability and broad-spectrum activity against bacteria, fungi, and algae.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-3(2H)-isothiazolone typically involves the reaction of chloroacetyl chloride with 3(2H)-isothiazolone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: Chloroacetyl chloride and 3(2H)-isothiazolone.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0 to 50°C.
Catalysts and Solvents: Common solvents used include dichloromethane or chloroform. Catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and 3(2H)-isothiazolone.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted isothiazolones, chloroacetic acid, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloroacetyl)-3(2H)-isothiazolone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Widely used in paints, coatings, and adhesives to prevent microbial growth and extend product shelf life.
Mechanism of Action
The antimicrobial activity of 2-(Chloroacetyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death. This broad-spectrum activity makes it effective against a wide range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3(2H)-isothiazolone: Another member of the isothiazolone family with similar antimicrobial properties.
5-Chloro-2-methyl-3(2H)-isothiazolone: Known for its enhanced stability and effectiveness in various applications.
2-Octyl-3(2H)-isothiazolone: Used in industrial applications for its long-lasting antimicrobial activity.
Uniqueness
2-(Chloroacetyl)-3(2H)-isothiazolone is unique due to its specific chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for applications where stability and broad-spectrum antimicrobial activity are required.
Properties
IUPAC Name |
2-(2-chloroacetyl)-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-3-5(9)7-4(8)1-2-10-7/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNCSASBXNLRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN(C1=O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664094 | |
Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42828-67-1 | |
Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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